Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside

Description

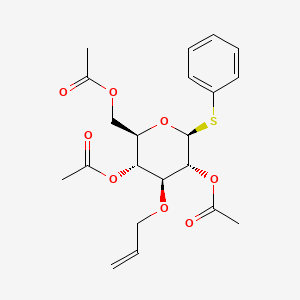

Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-β-D-glucopyranoside (CAS: 197005-22-4) is a thioglycoside derivative widely used in carbohydrate synthesis. Its structure features:

- A β-D-glucopyranose backbone with a phenylthio group at the anomeric position, enhancing stability and enabling activation under mild conditions .

- Acetyl protecting groups at the 2, 4, and 6 hydroxyl positions, which prevent undesired side reactions during glycosylation .

- An allyl ether group at the 3-hydroxyl position, providing a versatile handle for orthogonal deprotection strategies .

This compound is commercially available with >97% purity (GLPBIO) and is utilized in synthesizing oligosaccharides and glycoconjugates due to its balance of stability and reactivity .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-phenylsulfanyl-4-prop-2-enoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O8S/c1-5-11-25-19-18(27-14(3)23)17(12-26-13(2)22)29-21(20(19)28-15(4)24)30-16-9-7-6-8-10-16/h5-10,17-21H,1,11-12H2,2-4H3/t17-,18-,19+,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZBNOXQHIZNTR-ADAARDCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside (PATG) is a thio-glycoside derivative of beta-D-glucopyranose, recognized for its unique structural features and potential biological activities. This compound has garnered attention in various fields, particularly in biochemical research and drug development.

Chemical Structure and Properties

PATG has the molecular formula C21H26O8S and a molecular weight of approximately 438.49 g/mol. Its structure includes three acetyl groups at the 2, 4, and 6 positions of the glucopyranoside ring, an allyl group at the 3 position, and a thiol group at the 1 position. This configuration enhances its solubility and reactivity compared to simpler glycosides, making it a valuable reagent in organic synthesis and biological studies .

| Property | Value |

|---|---|

| Molecular Formula | C21H26O8S |

| Molecular Weight | 438.49 g/mol |

| Appearance | White to almost white solid |

| Melting Point | 113.0 to 117.0 °C |

| Purity | >98% (HPLC) |

Antimicrobial Properties

Research indicates that PATG exhibits notable antimicrobial activity. Its thioether linkage and acetylation may contribute to its effectiveness against various bacterial strains. Studies have shown that compounds with similar structures can disrupt bacterial membranes, leading to reduced biofilm formation . Although specific data on PATG's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.

Glycosylation Reactions

PATG serves as a glycosyl donor in organic synthesis, facilitating the formation of glycosidic bonds. This property is particularly useful in developing complex carbohydrates for pharmaceutical applications . The ability to modify its structure allows for enhanced bioavailability and efficacy of drugs derived from PATG.

Drug Development Applications

The unique structure of PATG makes it valuable in drug development. It can be modified to create new therapeutic agents with improved pharmacological properties. For instance, derivatives of PATG may be explored for their potential anti-inflammatory or analgesic effects due to their interaction with various biological targets .

Case Studies and Research Findings

- Antimicrobial Activity : A study on related thio-glycosides demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus. The mechanism involved membrane permeabilization, suggesting that PATG could exhibit similar properties .

- Drug Formulation : In drug formulation studies, PATG was utilized as a precursor for synthesizing glycosides that showed enhanced stability and bioactivity when tested against cancer cell lines .

- Bioconjugation : PATG has been employed in bioconjugation processes to link biomolecules with imaging agents or drugs, which is crucial for targeted therapy applications .

Scientific Research Applications

Glycosylation Reactions

Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-β-D-glucopyranoside acts as a glycosyl donor in synthetic chemistry. It facilitates the formation of glycosidic bonds, which are essential for synthesizing complex carbohydrates. This property is particularly valuable in creating oligosaccharides and polysaccharides that mimic natural glycan structures.

Case Study: Synthetic Pathways

In a study published in Carbohydrate Research, researchers utilized this compound to synthesize various glycosides through glycosylation reactions. The study demonstrated its effectiveness in forming β-glycosidic linkages under mild conditions, showcasing its utility in carbohydrate chemistry .

Drug Development

The compound's structure allows for modifications that enhance the bioavailability and efficacy of drug candidates. Its applications in drug development focus on creating glycosylated pharmaceuticals, which can improve pharmacokinetic properties.

Case Study: Glycosylated Anticancer Agents

Research has indicated that glycosylated derivatives of this compound exhibit increased solubility and stability compared to their non-glycosylated counterparts. For instance, a study highlighted the synthesis of glycosylated anticancer agents that showed improved cell uptake and reduced toxicity .

Bioconjugation Techniques

Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-β-D-glucopyranoside is employed in bioconjugation methods to link biomolecules to surfaces or other molecules. This application is crucial for enhancing the functionality of diagnostic tools and therapeutic agents.

Case Study: Diagnostic Applications

A notable application involves using this compound to modify surfaces for biosensor development. Researchers have reported successful bioconjugation with enzymes and antibodies, leading to improved sensitivity and specificity in diagnostic assays .

Research in Carbohydrate Chemistry

The compound plays a pivotal role in studies aimed at understanding carbohydrate interactions and their biological roles. It aids researchers in exploring new therapeutic targets related to carbohydrate-binding proteins.

Case Study: Carbohydrate-Binding Proteins

In a recent investigation, scientists utilized this compound to study its interactions with lectins—proteins that bind carbohydrates. The findings revealed potential pathways for developing new therapeutics targeting carbohydrate-mediated processes .

Food Industry Applications

Beyond its pharmaceutical applications, derivatives of Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-β-D-glucopyranoside are explored in the food industry for flavoring and preservation. Its ability to enhance sensory properties while maintaining safety makes it an attractive option.

Case Study: Flavor Enhancement

Research has shown that certain derivatives can be used as flavor enhancers in food products, contributing to improved taste profiles without compromising food safety .

Comparison with Similar Compounds

Structural Modifications and Reactivity

Key differences among thioglycoside derivatives lie in protecting groups, substituent positions, and sugar configurations. Below is a comparative overview:

Functional Group Impact on Reactivity

- Allyl vs. Benzyl: The allyl group in the target compound enables selective deprotection under mild conditions (e.g., Pd(0)-catalyzed isomerization), whereas benzyl groups (MG404) require hydrogenolysis or strong acids, limiting compatibility with acid-sensitive substrates .

- Acetyl Placement : The 2,4,6-tri-O-acetyl pattern in the target compound leaves the 3-OH free for allylation, contrasting with tetra-O-acetyl derivatives (1j), which lack a free hydroxyl for further modification .

- Thioglycoside Stability : Phenylthio groups (target compound) exhibit greater stability than ethylthio analogues (), making them preferable for multi-step syntheses .

Commercial Availability and Quality Control

The target compound is available from suppliers like GLPBIO and TCI Chemicals, with rigorous quality control (purity >97%, detailed COA/SDS) . Pricing varies by supplier, e.g., TCI lists 1 g at ¥21,800 (valid until March 2023) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-β-D-glucopyranoside?

- Methodological Answer : The synthesis typically involves regioselective protection of hydroxyl groups. For example, benzylidene protection at the 4,6-positions is achieved using benzaldehyde dimethyl acetal and catalytic p-TsOH in methanol, followed by allylation at the 3-OH using NaH and allyl bromide in DMF . Acetylation of remaining hydroxyl groups (2,4,6) with acetic anhydride/pyridine completes the process. Critical steps include monitoring reaction progress via TLC and optimizing anhydrous conditions to prevent hydrolysis of acetyl groups.

Q. How can NMR spectroscopy validate the stereochemistry of this thioglycoside?

- Methodological Answer : 1H and 13C NMR are essential for confirming β-configuration at the anomeric center. The thioglycoside’s anomeric proton appears as a doublet near δ 5.3–5.5 ppm with a coupling constant (J) of ~10 Hz, characteristic of β-linkage. The allyl group’s protons (δ 5.8–6.0 ppm, multiplet) and acetyl methyl signals (δ 2.0–2.1 ppm) further confirm substitution patterns. HSQC and HMBC experiments correlate protons and carbons to resolve ambiguities in complex spectra .

Q. What quality control measures ensure batch-to-batch consistency in research settings?

- Methodological Answer : Purity (>97%) is verified via HPLC using a C18 column (acetonitrile/water gradient) and UV detection at 210 nm. Residual solvents (DMSO, Tween 80) are quantified by GC-MS. Certificate of Analysis (COA) data should include mass spectrometry (ESI-MS) for molecular ion confirmation ([M+Na]+ m/z 487.1) and Karl Fischer titration for water content (<0.5%) .

Advanced Research Questions

Q. How can regioselective deprotection strategies be optimized for functionalizing the 3-O-allyl group?

- Methodological Answer : The allyl group is selectively removed via Pd(0)-catalyzed hydrostannylation (e.g., using Pd(PPh3)4 and Bu3SnH in THF) or isomerization to a propenyl ether followed by acidic hydrolysis . Competing side reactions (e.g., acetyl migration) are minimized by maintaining low temperatures (0–5°C) and short reaction times. Monitoring via IR (loss of allyl C=C stretch at 1640 cm−1) ensures completion.

Q. How to resolve contradictions in glycosylation yields reported with this donor?

- Methodological Answer : Discrepancies often arise from activator choice and acceptor nucleophilicity. For example, NIS/TfOH promotes higher yields (75–85%) with disarmed acceptors (e.g., 4,6-O-benzylidene-protected glucosides), whereas Ph2SO/Tf2O is superior for armed acceptors. Preactivation of the thioglycoside donor (10 min, −40°C) before acceptor addition reduces side products like glycosyl sulfoxides .

Q. What advanced applications exist for this compound in oligosaccharide synthesis?

- Methodological Answer : It serves as a versatile donor for β-(1→6)-linked N-acetyllactosamine repeats. For example, coupling with 3,4-di-O-acetyl-2-azido-2-deoxy-glucosyl acceptors using DMTST activation yields disaccharides in >70% yield. The allyl group allows further functionalization via thiol-ene "click" chemistry for glycoconjugate vaccine development .

Q. How to detect and mitigate acetyl group migration during storage or reactions?

- Methodological Answer : Acetyl migration (e.g., 2-O to 3-O) is detected via comparative TLC (silica gel, hexane/EtOAc 3:1) and confirmed by 13C NMR (shift changes in carbonyl carbons). Storage at −20°C in anhydrous DCM with molecular sieves prevents migration. In situ protection of free hydroxyls with TMSCl during reactions further stabilizes the structure .

Analytical and Troubleshooting Guidance

Q. Why might crystallographic data contradict computational modeling for this compound?

- Methodological Answer : Discrepancies often arise from dynamic puckering of the glucopyranose ring. Cremer-Pople parameters (θ, φ) derived from X-ray data reveal a 4C1 chair conformation, while DFT calculations may favor minor skew-boat forms. Refinement using SHELX-90 with phase annealing improves agreement between experimental and modeled data .

Q. How to address low yields in enzymatic glycosylation studies using this donor?

- Methodological Answer : Thioglycosides are poor substrates for glycosyltransferases unless activated by β-glucosidases. Co-incubation with almond β-glucosidase (pH 6.8, 37°C) releases the aglycone, generating a reactive oxocarbenium ion for enzymatic transfer. Kinetic monitoring via LC-MS confirms donor consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.